3-Methyl-N-(piperidin-3-yl)benzamide hydrochloride
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Overview
Description
3-Methyl-N-(piperidin-3-yl)benzamide hydrochloride is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of a piperidine ring attached to a benzamide structure, with a methyl group at the third position of the benzamide ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-N-(piperidin-3-yl)benzamide hydrochloride typically involves the reaction of 3-methylbenzoic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-N-(piperidin-3-yl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzamide ring, especially at the methyl group position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: 3-Methylbenzoic acid derivatives.
Reduction: 3-Methyl-N-(piperidin-3-yl)amine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Methyl-N-(piperidin-3-yl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-N-(piperidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring plays a crucial role in binding to these targets, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- N-Methyl-3-(piperidin-4-yl)benzamide hydrochloride
- N-(piperidin-3-yl)benzamide hydrochloride
- 3-Methyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride
Comparison: 3-Methyl-N-(piperidin-3-yl)benzamide hydrochloride is unique due to the specific positioning of the methyl group and the piperidine ring. This structural uniqueness imparts distinct chemical and pharmacological properties, making it suitable for specific research applications that other similar compounds may not fulfill .
Properties
IUPAC Name |
3-methyl-N-piperidin-3-ylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10-4-2-5-11(8-10)13(16)15-12-6-3-7-14-9-12;/h2,4-5,8,12,14H,3,6-7,9H2,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFDZEMSEVUJBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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